molecular formula C18H16N4 B12248918 2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile

2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B12248918
M. Wt: 288.3 g/mol
InChI Key: CFORPZPDEWUJGF-UHFFFAOYSA-N
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Description

2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a piperidine ring substituted with a cyano group and a phenyl group, as well as a pyridine ring substituted with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the reaction of 4-cyano-4-phenylpiperidine with 3-cyanopyridine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other derivatives .

Scientific Research Applications

2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

2-(4-cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H16N4/c19-13-15-5-4-10-21-17(15)22-11-8-18(14-20,9-12-22)16-6-2-1-3-7-16/h1-7,10H,8-9,11-12H2

InChI Key

CFORPZPDEWUJGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=C(C=CC=N3)C#N

Origin of Product

United States

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